
4-Acetyl-6-bromopyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-bromopyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-bromopyridine-2-carboxylic acid typically involves the bromination of 4-acetylpyridine-2-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistency and safety in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-6-bromopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Potassium permanganate in aqueous medium under reflux conditions.
Reduction Reactions: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Substitution Reactions: Products include 4-acetyl-6-aminopyridine-2-carboxylic acid or 4-acetyl-6-thiopyridine-2-carboxylic acid.
Oxidation Reactions: The major product is 4-carboxy-6-bromopyridine-2-carboxylic acid.
Reduction Reactions: The major product is 4-(1-hydroxyethyl)-6-bromopyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Acetyl-6-bromopyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-6-bromopyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar in structure but lacks the acetyl group.
4-Bromo-2,6-pyridinedicarboxylic acid: Contains an additional carboxylic acid group.
6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of an acetyl group.
Uniqueness
4-Acetyl-6-bromopyridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a bromine atom on the pyridine ring. This combination allows for diverse chemical transformations and applications in various fields, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C8H6BrNO3 |
|---|---|
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
4-acetyl-6-bromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO3/c1-4(11)5-2-6(8(12)13)10-7(9)3-5/h2-3H,1H3,(H,12,13) |
Clave InChI |
GFXUAVJNKRXLFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



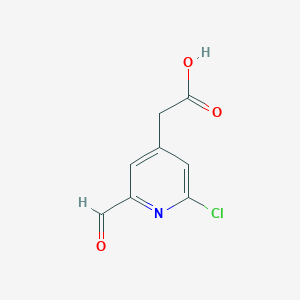
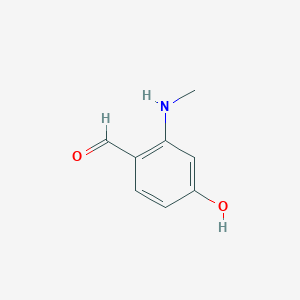
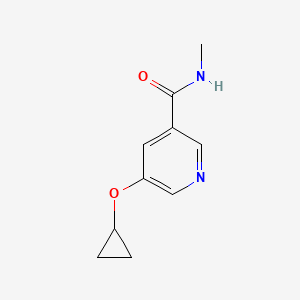
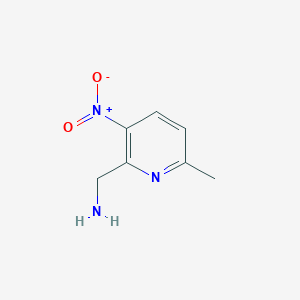
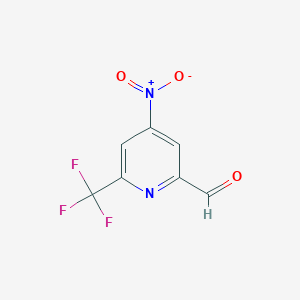
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)
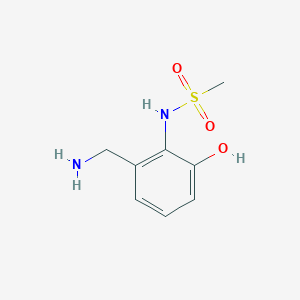
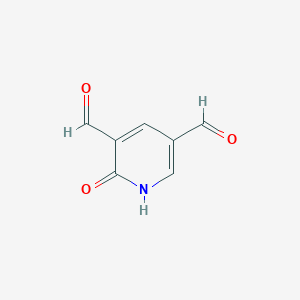
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
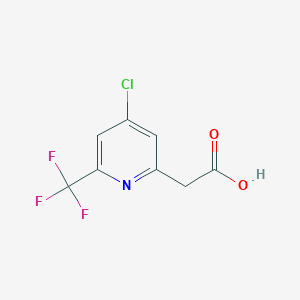
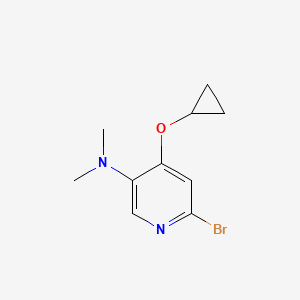
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)
